N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide
CAS No.: 15864-10-5
Cat. No.: VC6363115
Molecular Formula: C17H13BrN2O2S
Molecular Weight: 389.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15864-10-5 |
|---|---|
| Molecular Formula | C17H13BrN2O2S |
| Molecular Weight | 389.27 |
| IUPAC Name | N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide |
| Standard InChI | InChI=1S/C17H13BrN2O2S/c1-22-14-8-4-12(5-9-14)16(21)20-17-19-15(10-23-17)11-2-6-13(18)7-3-11/h2-10H,1H3,(H,19,20,21) |
| Standard InChI Key | NBLGYWQJRIYWRA-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Introduction
Synthesis
The synthesis of compounds similar to N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide typically involves multi-step organic reactions. For example, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide involves reacting chloroacetyl chloride with 4-(4-bromophenyl)thiazol-2-amine in ethanol . A similar approach could be used for our compound, substituting the chloroacetyl chloride with a suitable methoxybenzoyl chloride.
Biological Activity
Compounds with thiazole and bromophenyl groups have shown antimicrobial and anticancer activities. For instance, derivatives of 4-(4-bromophenyl)thiazol-2-amine exhibit promising antimicrobial and anticancer properties . While specific data on N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide is not available, its structural similarity suggests potential biological activity.
Research Findings and Future Directions
Given the lack of specific research findings on N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide, future studies should focus on its synthesis, biological evaluation, and molecular modeling to assess its therapeutic potential. The compound's unique structure, combining a thiazole ring with a bromophenyl and methoxybenzamide group, presents opportunities for exploring novel biological targets and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume